molecular formula C16H13ClN4O2S B3744534 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B3744534
M. Wt: 360.8 g/mol
InChI Key: JUQRLZBLUVYVTA-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of a precursor such as 2-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form 5-(2-chlorophenyl)-1,3,4-thiadiazole.

    Urea Formation: The thiadiazole derivative is then reacted with 2-methoxyaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Hydrolysis: Decomposed products including amines and carboxylic acids.

Scientific Research Applications

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Material Science: Used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with various biological targets and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The compound may also induce oxidative stress or interfere with DNA replication in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
  • 2-Methoxyphenylurea
  • 1,3,4-Thiadiazole-2,5-dithiol

Uniqueness

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is unique due to the combination of the thiadiazole ring and the urea linkage, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-23-13-9-5-4-8-12(13)18-15(22)19-16-21-20-14(24-16)10-6-2-3-7-11(10)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRLZBLUVYVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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